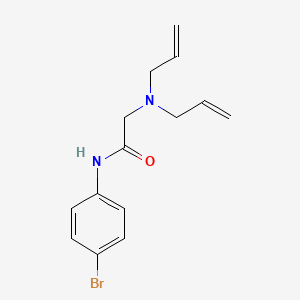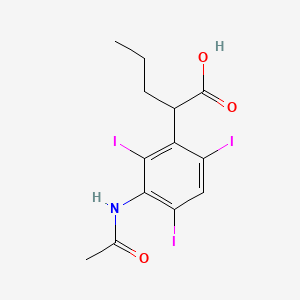![molecular formula C9H6Cl6O2 B14697816 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 19095-28-4](/img/structure/B14697816.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate is a chlorinated organic compound with the molecular formula C10H7Cl7O2. This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of chlorination reactions. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of an acetate group.
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: An anhydride derivative with similar chlorination patterns.
Propriétés
Numéro CAS |
19095-28-4 |
|---|---|
Formule moléculaire |
C9H6Cl6O2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl) acetate |
InChI |
InChI=1S/C9H6Cl6O2/c1-3(16)17-4-2-7(12)5(10)6(11)8(4,13)9(7,14)15/h4H,2H2,1H3 |
Clé InChI |
CIRUKACHYPJCFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


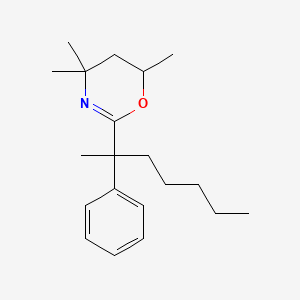
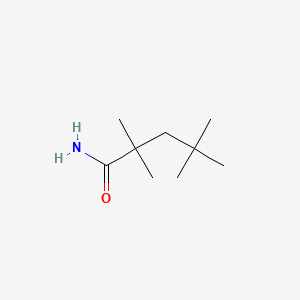
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
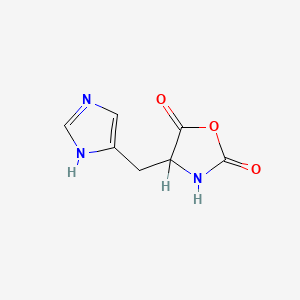
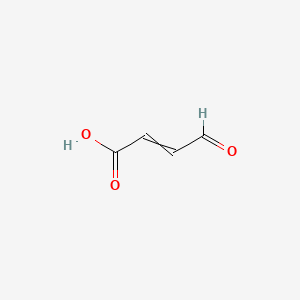
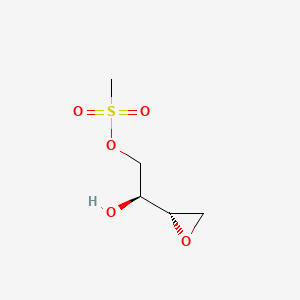

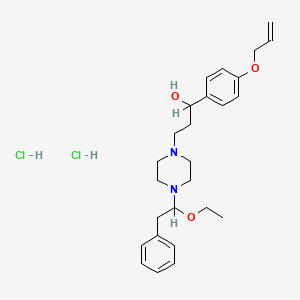
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
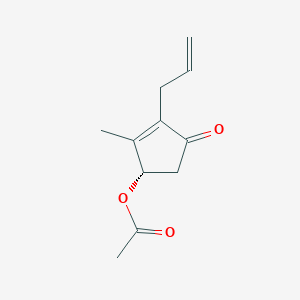
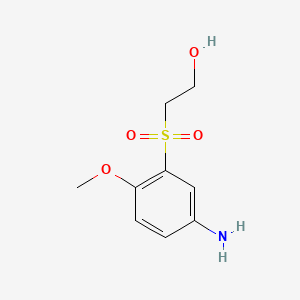
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
